REACTION_SMILES
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[C:1](=[O:2])([CH3:3])[O:4][c:5]1[c:6]([C:7](=[O:8])[NH:9][C:10]([CH3:11])([CH3:12])[CH3:13])[cH:14][cH:15][cH:16][cH:17]1.[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[ClH:19].[OH2:18]>>[OH:4][c:5]1[c:6]([C:7](=[O:8])[NH:9][C:10]([CH3:11])([CH3:12])[CH3:13])[cH:14][cH:15][cH:16][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Oc1ccccc1C(=O)NC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)(C)NC(=O)c1ccccc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |